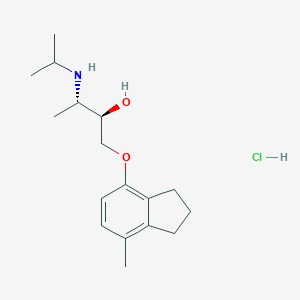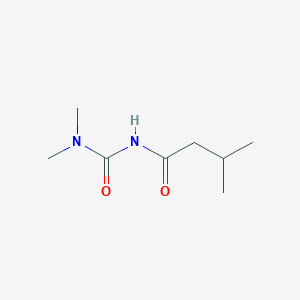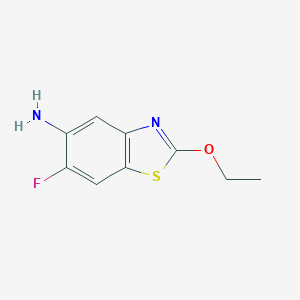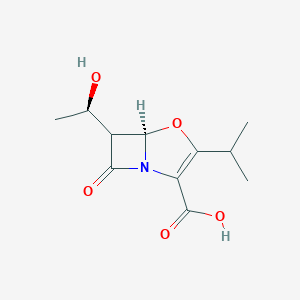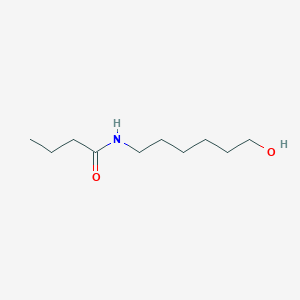
2-(2-Nitropropoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitropropoxy)oxane is a chemical compound with the molecular formula C8H15NO4 . It contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of 2-(2-Nitropropoxy)oxane includes a six-membered ring, a nitro group, and two ether groups . The molecule contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxetane Derivatives
2-(2-Nitropropoxy)oxane: serves as a precursor in the synthesis of oxetane derivatives, which are valuable in medicinal chemistry. The compound can undergo ring expansion to form oxetanes, which are four-membered cyclic ethers . These oxetanes can be further manipulated to access a range of derivatives with potential pharmacological applications.
Formation of 2-Hydroxymethyloxetane Motif
The compound is involved in the formation of the 2-hydroxymethyloxetane motif, which is formed in good yield following acetal deprotection. This motif is significant for the development of vinyl derivatives that can undergo further chemical reactions such as bromination or epoxidation .
Electron-Transfer Reduction in Synthesis
“2-(2-Nitropropoxy)oxane” can be used in electron-transfer reduction processes. This is part of a strategy to synthesize racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP), which has a wide range of pharmacological applications .
Radical Decarboxylation-Phosphorylation Reaction
Another application involves a radical decarboxylation-phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This process is used to synthesize TicP, which is crucial in therapeutic peptide design .
Intermediate for Heterocyclic Compounds
The compound acts as an intermediate for the synthesis of biologically active heterocyclic compounds. These compounds are important in the development of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products .
Conformationally Restricted Analog of Phenylalanine
In therapeutic peptide design, “2-(2-Nitropropoxy)oxane” derivatives act as conformationally restricted analogs of phenylalanine. This results in increased bioavailability, selectivity, and potency of the peptides .
Synthetic Intermediate for Isoquinoline Alkaloids
The compound is used as a synthetic intermediate for isoquinoline alkaloids, which are a large group of natural products. These alkaloids and their derivatives exhibit diverse biological activities against various pathogens and neurodegenerative disorders .
Medicinal Chemistry Research
Lastly, “2-(2-Nitropropoxy)oxane” is a valuable tool in medicinal chemistry research for constructing core scaffolds of compounds with potent biological activity. It is particularly useful in the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which have shown significant biological activities and structural-activity relationship (SAR) studies .
Eigenschaften
IUPAC Name |
2-(2-nitropropoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGMSZCHMIMNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCCO1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546529 |
Source


|
| Record name | 2-(2-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitropropoxy)oxane | |
CAS RN |
97945-38-5 |
Source


|
| Record name | 2-(2-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)

